5'-O-DMT-PAC-dA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

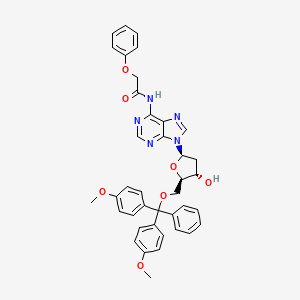

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N5O7/c1-47-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(48-2)20-16-28)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-31-11-7-4-8-12-31/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJUQANHKJNEFT-VUHKNJSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group in 5'-O-DMT-PAC-dA

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acid chemistry, the successful construction of oligonucleotides hinges on a carefully orchestrated series of protection and deprotection steps. The compound 5'-O-DMT-PAC-dA, a cornerstone building block (phosphoramidite) for DNA synthesis, exemplifies this strategy. This technical guide provides an in-depth exploration of the critical role of the 4,4'-dimethoxytrityl (DMT) group in this molecule, detailing its function, the mechanics of its application, and its interplay with the phenoxyacetyl (PAC) protecting group.

The Overarching Strategy: Orthogonal Protection

The synthesis of a DNA oligonucleotide is a cyclical process where nucleotide monomers are sequentially added to a growing chain on a solid support.[] To ensure the correct 3' to 5' directionality and prevent unwanted side reactions, various functional groups on the nucleoside must be reversibly blocked.[2][3] This is achieved through an orthogonal protection strategy, where different protecting groups are removed under distinct chemical conditions. In this compound, two key protecting groups are employed:

-

The 5'-O-DMT group: Protects the 5'-hydroxyl group of the deoxyadenosine (B7792050) (dA) nucleoside.

-

The N⁶-PAC group: Protects the exocyclic amine on the adenine (B156593) base.

This dual-protection scheme is central to the fidelity of solid-phase oligonucleotide synthesis.

The Pivotal Role of the 5'-O-DMT Group

The DMT group is the gatekeeper of the synthesis cycle, controlling the stepwise addition of nucleotides. Its selection for this role is based on a unique combination of properties that are fundamental to the success of phosphoramidite (B1245037) chemistry.

Steric Hindrance and Prevention of Polymerization

The bulky nature of the DMT group provides significant steric hindrance, effectively "capping" the 5'-hydroxyl function.[2] This has two primary benefits:

-

It prevents the 5'-hydroxyl from participating in unwanted side reactions during the phosphoramidite coupling step.[4]

-

It inhibits self-polymerization of the nucleoside monomers before they are introduced into the synthesis cycle.[5]

Acid Lability: The Key to Stepwise Synthesis

The defining characteristic of the DMT group is its lability under mild acidic conditions.[2] While stable to the basic and neutral conditions of coupling and oxidation, it is rapidly and quantitatively cleaved by acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[2][6] This selective removal, known as detritylation, unmasks the 5'-hydroxyl group, making it available to react with the next incoming phosphoramidite. This cyclical deprotection is the linchpin of the 3' to 5' chain extension.[4]

Real-Time Monitoring of Synthesis Efficiency

Upon cleavage, the DMT group forms a stable dimethoxytrityl carbocation, which imparts a vibrant orange color to the acidic solution.[5][7] This cation has a strong absorbance maximum at approximately 495 nm.[5] The intensity of this color is directly proportional to the amount of DMT cation released, which in turn corresponds to the number of growing oligonucleotide chains that have successfully undergone the previous coupling step.[8] This provides a real-time, quantitative method to monitor the stepwise coupling efficiency of the synthesis, a critical quality control parameter.[8]

The Synergy with the PAC Protecting Group

While the DMT group guards the 5'-hydroxyl, the phenoxyacetyl (PAC) group protects the exocyclic amine of the adenine base. The choice of PAC is strategic and complementary to the function of the DMT group.

Standard base protecting groups, such as benzoyl (Bz), require harsh, prolonged treatment with hot concentrated ammonium (B1175870) hydroxide (B78521) for removal.[6] These conditions can be detrimental to sensitive or modified oligonucleotides. The PAC group, in contrast, is significantly more labile and can be removed under much milder basic conditions, such as with ammonium hydroxide at room temperature or even with potassium carbonate in methanol.[6][9][10] This "ultramild" deprotection capability is crucial for the synthesis of oligonucleotides containing base-sensitive modifications, which are increasingly important in therapeutic and diagnostic applications.[9]

The stability of the PAC group under the acidic conditions of DMT cleavage is essential for the overall success of the synthesis. If the PAC group were acid-labile, the exocyclic amine of adenine would be prematurely deprotected, leading to undesirable side reactions during subsequent synthesis cycles.

Quantitative Data Summary

The efficiency of each step in oligonucleotide synthesis is critical for the overall yield and purity of the final product. The choice of protecting groups significantly impacts these parameters.

| Parameter | DMT Group | PAC Group | Benzoyl (Bz) Group (for comparison) |

| Function | 5'-Hydroxyl Protection | N⁶-Amine Protection (dA) | N⁶-Amine Protection (dA) |

| Cleavage Condition | Mild Acid (e.g., 3% TCA in DCM) | Mild Base (e.g., NH₄OH at RT; K₂CO₃ in MeOH) | Strong Base (e.g., conc. NH₄OH at 55°C) |

| Typical Cleavage Time | ~30 seconds[6] | < 4 hours at RT with NH₄OH[11] | 5-17 hours at 55°C with NH₄OH[11] |

| Monitoring Capability | Yes (UV-Vis at ~495 nm) | No | No |

| Average Coupling Efficiency (per step) | >99% (indirectly measured)[11][12] | >99%[11] | 99%[11] |

Table 1: Comparison of key quantitative parameters for DMT, PAC, and Benzoyl protecting groups.

| Oligonucleotide Length (bases) | 98.5% Average Stepwise Yield | 99.5% Average Stepwise Yield |

| 10 | 87.3% | 95.6% |

| 20 | 75.0% | 90.9% |

| 50 | 47.6% | 77.9% |

| 100 | 22.6% | 60.6% |

Table 2: Theoretical overall yield of full-length oligonucleotide based on average stepwise coupling efficiency.[5] This highlights the critical importance of high coupling efficiency, which is facilitated by the robust protection offered by the DMT and PAC groups.

Experimental Protocols

The following are detailed methodologies for the key steps in solid-phase oligonucleotide synthesis involving a this compound phosphoramidite.

Protocol 1: Detritylation (DMT Group Removal)

-

Reagent Preparation: Prepare a solution of 3% (w/v) trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in anhydrous dichloromethane (B109758) (DCM).[6]

-

Procedure: a. Pass the deblocking solution through the synthesis column containing the solid-support-bound oligonucleotide.[2] b. The reaction is typically complete within 30-60 seconds.[6] c. Collect the eluent containing the orange DMT cation for spectrophotometric analysis of coupling efficiency at ~495 nm.[8] d. Thoroughly wash the column with anhydrous acetonitrile (B52724) to remove all traces of the acid and the cleaved DMT group before proceeding to the coupling step.[2]

Protocol 2: Coupling (Chain Elongation)

-

Reagent Preparation: a. Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.[13] b. Prepare a 0.25 M solution of an activator, such as 5-ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile.[2]

-

Procedure: a. Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.[4] b. Allow the coupling reaction to proceed for a specified time, typically 30-180 seconds.[6] c. After the coupling step, wash the column with anhydrous acetonitrile to remove unreacted reagents.[2]

Protocol 3: Capping

-

Reagent Preparation: a. Cap A: A solution of acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF), often with a base like lutidine or pyridine.[2] b. Cap B: A solution of N-methylimidazole (NMI) in THF.[2]

-

Procedure: a. Deliver a mixture of Cap A and Cap B to the synthesis column.[14] b. This reaction acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.[2] c. The reaction is typically very rapid (around 30 seconds). d. Wash the column with anhydrous acetonitrile.[2]

Protocol 4: Oxidation

-

Reagent Preparation: Prepare a solution of 0.02 M iodine in a mixture of THF, pyridine, and water.[6]

-

Procedure: a. Introduce the oxidizing solution to the synthesis column.[7] b. This converts the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[7] c. The reaction is typically complete within 30 seconds. d. Wash the column with anhydrous acetonitrile.[2]

Protocol 5: Cleavage and Deprotection

-

Reagent Preparation: Prepare a solution of concentrated ammonium hydroxide.

-

Procedure: a. Pass the concentrated ammonium hydroxide through the synthesis column at room temperature to cleave the oligonucleotide from the solid support.[9] b. Collect the eluent in a sealed vial. c. Heat the vial at room temperature for approximately 4 hours to ensure the complete removal of the PAC protecting groups from the adenine bases and the cyanoethyl groups from the phosphate backbone.[9][11] d. After deprotection, the crude oligonucleotide solution is typically evaporated to dryness before purification.

Visualizing the Process

The following diagrams illustrate the key workflows and chemical transformations involving the DMT group.

Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.

Caption: Mechanism of acid-catalyzed DMT group cleavage.

Caption: Logic for selecting DMT and PAC protecting groups.

Conclusion

The 5'-O-DMT group is indispensable in modern phosphoramidite-based oligonucleotide synthesis. Its ability to reversibly protect the 5'-hydroxyl group with high efficiency, coupled with the capacity for real-time monitoring of synthesis fidelity, makes it a cornerstone of this technology. In this compound, its role is perfectly complemented by the PAC group, which provides robust protection for the adenine base while allowing for mild final deprotection conditions. This synergistic relationship enables the synthesis of a wide array of oligonucleotides, including those with sensitive modifications, for advanced applications in research, diagnostics, and the development of nucleic acid-based therapeutics. Understanding the intricate functions of these protecting groups is essential for any professional engaged in the field of synthetic biology and drug development.

References

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. atdbio.com [atdbio.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. biotage.com [biotage.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. Case Study: Product Focused Solutions for Specialty Oligonucleotide Synthesis - WuXi TIDES [tides.wuxiapptec.com]

- 11. benchchem.com [benchchem.com]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

The Role of the Phenoxyacetyl (PAC) Protecting Group in Modern Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the precise construction of oligonucleotides is paramount for a myriad of applications, from therapeutic agents to diagnostic tools. The success of solid-phase oligonucleotide synthesis hinges on the strategic use of protecting groups to ensure the fidelity of the final product. Among these, the phenoxyacetyl (PAC) group has emerged as a critical tool for the protection of exocyclic amines on nucleobases, particularly deoxyadenosine (B7792050) (dA). This technical guide provides an in-depth exploration of the function, application, and advantages of the PAC protecting group, offering researchers and drug development professionals the necessary insights for its effective implementation.

The Core Function of the PAC Protecting Group

The primary role of any protecting group in oligonucleotide synthesis is to prevent unwanted side reactions at reactive sites on the nucleobases during the sequential addition of phosphoramidite (B1245037) monomers. The PAC group is classified as a "mild" or "labile" protecting group, meaning it can be removed under significantly gentler conditions than traditional protecting groups like benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG.[1][2]

This lability is the cornerstone of the PAC group's utility. Standard deprotection protocols often involve prolonged exposure to concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[3] While effective for robust oligonucleotides, these harsh conditions can degrade sensitive modifications, such as fluorescent dyes (e.g., TAMRA, Cy5, HEX), quenchers, and complex modified bases, which are increasingly incorporated into modern oligonucleotide designs for advanced applications.[1][3] The PAC group, in concert with other mild protecting groups like acetyl (Ac) for dC and isopropyl-phenoxyacetyl (iPr-Pac) for dG, enables a deprotection strategy that preserves the integrity of these sensitive moieties.[1][2]

Quantitative Data: Deprotection Kinetics and Conditions

The selection of a deprotection strategy is a critical decision in oligonucleotide synthesis, directly impacting the purity and yield of the final product. The use of PAC and other ultramild protecting groups offers a significant advantage in terms of reaction speed and gentleness. The following tables summarize the deprotection conditions and kinetics for various protecting groups, highlighting the efficiency of mild deprotection strategies.

| Protecting Group Combination | Reagent | Temperature | Time | Suitability |

| Standard (Bz-dA, iBu-dG, Bz-dC) | Concentrated Ammonium Hydroxide | 55°C | 16 hours | Robust, unmodified oligonucleotides.[4] |

| UltraMild (Pac-dA, iPr-Pac-dG, Ac-dC) | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | Highly sensitive modifications.[1][5] |

| UltraMild (Pac-dA, iPr-Pac-dG, Ac-dC) | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | Moderately sensitive modifications.[2][5] |

| UltraFAST (Bz-dA, dmf-dG, Ac-dC) | Ammonium Hydroxide/40% Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | Rapid deprotection of standard and some modified oligonucleotides.[5][6] |

Table 1: Comparison of Deprotection Conditions. This table outlines common deprotection cocktails and their recommended conditions for different protecting group strategies. The UltraMild conditions compatible with PAC-protected oligonucleotides are significantly gentler than standard methods.

| Protecting Group on 2'-Deoxyadenosine | Deprotection Condition | Half-life (t½) |

| N-phenoxyacetyl (PAC) | Ethanolic Ammonia | < 30 seconds |

| N-benzoyl (Bz) | Ethanolic Ammonia | 7 minutes |

| N-phenoxyacetyl (PAC) | Aqueous Methylamine | Not specified, but rapid |

| N-benzoyl (Bz) | Aqueous Methylamine | 18 minutes |

Table 2: Cleavage Rates of Adenine Protecting Groups. This table presents a direct comparison of the cleavage rates for PAC and the standard Bz protecting group under different mild basic conditions. The data clearly demonstrates the significantly higher lability of the PAC group. (Data sourced from a study on selective deprotection conditions).[7]

Experimental Protocols

The successful implementation of PAC-protected phosphoramidites requires adherence to specific protocols for both the synthesis and deprotection steps. Below are detailed methodologies for key experiments.

Solid-Phase Synthesis with PAC-dA Phosphoramidite

The coupling of PAC-dA phosphoramidite follows the standard phosphoramidite cycle. However, a critical consideration is the choice of capping reagent.

Materials:

-

PAC-dA CE Phosphoramidite

-

Ac-dC CE Phosphoramidite

-

iPr-Pac-dG CE Phosphoramidite

-

dT CE Phosphoramidite

-

Anhydrous Acetonitrile (B52724)

-

Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

-

Capping Reagent A (UltraMild): Phenoxyacetic Anhydride (B1165640) (Pac₂O) in THF/Pyridine

-

Capping Reagent B: 10% N-Methylimidazole in THF

-

Oxidizer: 0.02 M Iodine in THF/Water/Pyridine

-

Deblocking Agent: 3% Trichloroacetic Acid (TCA) in Dichloromethane

Protocol:

-

Phosphoramidite Preparation: Dissolve the PAC-dA and other ultramild phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Automated Synthesis Cycle: Program the DNA synthesizer to perform the standard phosphoramidite cycle for each nucleotide addition.

-

Deblocking: Removal of the 5'-DMT group with 3% TCA in DCM.

-

Coupling: Activation of the phosphoramidite with tetrazole and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. A typical coupling time for standard bases is 30 seconds.[3]

-

Capping: Acetylation of unreacted 5'-hydroxyl groups. Crucially, use a capping mixture containing phenoxyacetic anhydride instead of acetic anhydride. This prevents the exchange of the iPr-Pac group on dG to the less labile acetyl group.[1][2]

-

Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester using the iodine solution.

-

-

Final Deblocking (Optional): At the end of the synthesis, the final 5'-DMT group can be left on ("DMT-on") for purification purposes or removed with the deblocking agent ("DMT-off").

Ultramild Deprotection using Potassium Carbonate in Methanol

This protocol is recommended for oligonucleotides containing highly sensitive labels.

Materials:

-

Synthesized oligonucleotide on solid support

-

0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol

-

Glacial Acetic Acid

-

Reaction vial

Protocol:

-

Support Transfer: After synthesis, open the synthesis column and transfer the solid support to a suitable reaction vial.

-

Cleavage and Deprotection: Add 1 mL of 0.05 M K₂CO₃ in anhydrous methanol to the support.

-

Incubation: Allow the reaction to proceed for a minimum of 4 hours at room temperature.[1]

-

Neutralization: This step is critical. Before drying, neutralize the solution by adding 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution used.[1] Evaporation of the basic methanolic solution can damage the oligonucleotide.

-

Workup:

-

For Desalting: The neutralized solution can be desalted using standard procedures (e.g., gel filtration or ethanol (B145695) precipitation), followed by lyophilization.

-

For Cartridge Purification (DMT-on): Dilute the neutralized solution with water to reduce the methanol concentration to approximately 5%. Apply this solution to a prepared purification cartridge and follow the manufacturer's protocol.[1]

-

Rapid Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This method is faster but more aggressive than the potassium carbonate procedure. It is suitable for many labeled oligonucleotides but requires the use of Ac-dC to avoid side reactions.

Materials:

-

Synthesized oligonucleotide on solid support (synthesized with Ac-dC)

-

Ammonium Hydroxide (30%)/40% aqueous Methylamine (1:1 v/v) (AMA)

-

Reaction vial

Protocol:

-

Support Transfer: Transfer the solid support from the synthesis column to a reaction vial.

-

Cleavage and Deprotection: Add 1 mL of the AMA solution to the support.

-

Incubation: Heat the sealed vial at 65°C for 10-15 minutes.[2][6]

-

Evaporation: After cooling, evaporate the AMA solution to dryness in a vacuum concentrator.

-

Reconstitution and Purification: Reconstitute the oligonucleotide pellet in water or a suitable buffer for subsequent purification by HPLC or other methods.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA), a critical building block in the chemical synthesis of oligonucleotides. This document details its chemical structure, physicochemical properties, and its pivotal role in solid-phase phosphoramidite (B1245037) chemistry. Detailed experimental protocols for its incorporation into synthetic DNA and subsequent deprotection are provided, alongside a summary of relevant analytical techniques for its characterization. This guide is intended to be a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, drug development, and molecular biology.

Introduction

5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine, commonly abbreviated as this compound, is a chemically modified nucleoside derivative essential for the automated synthesis of DNA oligonucleotides. Its structure is strategically designed with two key protecting groups: a 5'-O-dimethoxytrityl (DMT) group and an N6-phenoxyacetyl (PAC) group.

The acid-labile DMT group protects the 5'-hydroxyl function, enabling the stepwise, directional synthesis of oligonucleotides on a solid support. Its removal at each cycle exposes the 5'-hydroxyl for coupling with the subsequent phosphoramidite monomer. The bulky and hydrophobic nature of the DMT group also facilitates the purification of the final full-length oligonucleotide by reversed-phase high-performance liquid chromatography (RP-HPLC).

The PAC group serves as a temporary protecting shield for the exocyclic amino group of the adenine (B156593) base. This prevents unwanted side reactions during the oligonucleotide synthesis cycle. The PAC group is classified as a "mild" protecting group, as it can be removed under gentler basic conditions compared to traditional protecting groups like benzoyl (Bz). This feature is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that would be degraded by harsh deprotection conditions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a 2'-deoxyadenosine (B1664071) core modified with a DMT group at the 5' position and a PAC group at the N6 position of the adenine base.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 110522-82-2 |

| Molecular Formula | C₃₉H₃₇N₅O₇ |

| Molecular Weight | 687.74 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 250 mg/mL), acetonitrile (B52724), and other common organic solvents. |

| Storage | Store at -20°C to -80°C, protected from light and moisture. |

Spectroscopic Data

Expected ¹H NMR Chemical Shift Ranges (in CDCl₃):

-

H8 (Adenine): ~8.0 - 8.5 ppm

-

H2 (Adenine): ~8.0 - 8.5 ppm

-

H1' (Sugar): ~6.2 - 6.5 ppm

-

DMT Protons: ~6.8 - 7.5 ppm (complex multiplets)

-

PAC Phenyl Protons: ~6.9 - 7.4 ppm

-

PAC Methylene Protons: ~4.8 - 5.0 ppm

-

DMT Methoxy Protons: ~3.7 - 3.8 ppm (singlet)

-

Sugar Protons (H2', H2'', H3', H4', H5', H5''): ~2.3 - 4.6 ppm

Expected ¹³C NMR Chemical Shift Ranges (in CDCl₃):

-

Adenine Carbons: ~140 - 155 ppm

-

DMT Aromatic Carbons: ~113 - 159 ppm

-

PAC Phenyl Carbons: ~114 - 158 ppm

-

C1' (Sugar): ~84 - 87 ppm

-

Sugar Carbons (C2', C3', C4', C5'): ~38 - 87 ppm

-

DMT Methoxy Carbon: ~55 ppm

-

PAC Methylene Carbon: ~67 ppm

-

PAC Carbonyl Carbon: ~168 ppm

UV-Vis Spectroscopy: The primary absorbance of this compound is in the UV range, with a maximum absorbance (λmax) around 260 nm, characteristic of the adenine base. The DMT group also contributes to the UV absorbance. The molar extinction coefficient (ε) is a critical parameter for accurate quantification. While a specific value for the intact molecule is not consistently reported, the extinction coefficient of the DMT cation released upon detritylation is well-established and used for monitoring synthesis efficiency.

| Parameter | Value | Wavelength | Conditions |

| ε (DMT cation) | ~70,000 L·mol⁻¹·cm⁻¹ | 498 nm | Acidic solution |

Role in Oligonucleotide Synthesis

This compound is a key component in the solid-phase synthesis of DNA oligonucleotides via the phosphoramidite method. This process is a cyclical reaction that involves four main steps for the addition of each nucleotide.

Caption: Workflow of solid-phase oligonucleotide synthesis.

Experimental Protocols

Synthesis of 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine

The synthesis of this compound typically involves a multi-step process starting from 2'-deoxyadenosine. A general outline of the synthesis is as follows:

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of 2'-deoxyadenosine is selectively protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in the presence of a base such as pyridine (B92270).

-

Protection of the N6-Amino Group: The N6-amino group of the 5'-O-DMT-2'-deoxyadenosine is then acylated using phenoxyacetyl chloride or phenoxyacetic anhydride (B1165640) in the presence of a base. This step yields the final product, 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine.

-

Purification: The final product is purified by silica (B1680970) gel column chromatography.

Detailed Protocol for N6-Phenoxyacetylation:

-

Starting Material: 5'-O-DMT-2'-deoxyadenosine

-

Reagents:

-

Anhydrous Pyridine

-

Phenoxyacetyl chloride or Phenoxyacetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 5'-O-DMT-2'-deoxyadenosine in anhydrous pyridine and cool the solution in an ice bath.

-

Slowly add phenoxyacetyl chloride or phenoxyacetic anhydride to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol (B129727).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM).

-

Use in Automated Oligonucleotide Synthesis

This compound is typically converted to its 3'-phosphoramidite derivative for use in automated DNA synthesizers. The synthesis cycle is as follows:

-

Detritylation: The solid support-bound oligonucleotide chain is treated with a weak acid, such as trichloroacetic acid (TCA) in DCM, to remove the 5'-DMT group, exposing the 5'-hydroxyl group.

-

Coupling: The this compound phosphoramidite, activated by a reagent like 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutations.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The use of the PAC group allows for milder deprotection conditions.

Standard Deprotection Protocol (Ammonia):

-

The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature or elevated temperature (e.g., 55°C) for several hours. This single step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the PAC base protecting group.

Mild Deprotection Protocol (Potassium Carbonate in Methanol):

-

For oligonucleotides containing particularly sensitive modifications, a milder deprotection can be achieved using a solution of potassium carbonate in methanol at room temperature. This method is effective for removing the PAC group while preserving the integrity of sensitive moieties.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary analytical technique for assessing the purity of this compound and for the purification of the final DMT-on oligonucleotide.

Typical RP-HPLC Conditions for this compound Analysis:

-

Column: C18 reversed-phase column

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: A buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or ammonium acetate.

-

Gradient: A linear gradient of increasing acetonitrile concentration.

-

Detection: UV absorbance at 260 nm.

The retention time of this compound will depend on the specific column and gradient conditions but will be significantly longer than that of the unprotected 2'-deoxyadenosine due to the hydrophobicity of the DMT and PAC groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. The expected chemical shifts are outlined in section 2.2.

Mass Spectrometry (MS)

Mass spectrometry, particularly electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to confirm the molecular weight of this compound.

Conclusion

This compound is a cornerstone of modern oligonucleotide synthesis. Its carefully designed structure, featuring the acid-labile 5'-DMT group and the mild base-labile N6-PAC group, provides an optimal balance of stability during synthesis and ease of removal during deprotection. This makes it an invaluable reagent for the production of high-quality, custom DNA oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of its chemical properties and the associated experimental protocols is essential for any scientist or researcher working in the field of nucleic acid chemistry.

A Technical Guide to the Lability of the Phenoxyacetyl (PAC) Protecting Group

Introduction

In the intricate fields of peptide and oligonucleotide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the precise assembly of complex biomolecules.[1][2] A protecting group temporarily blocks a reactive functional group, rendering it inert during a chemical modification elsewhere in the molecule, and is later removed under conditions that do not affect the rest of the structure. The phenoxyacetyl (PAC) group is an acyl-type protecting group valued for its lability, particularly under mild basic conditions.[3] Its primary application is the protection of the exocyclic amino functions of nucleobases—adenine, guanine, and cytosine—during solid-phase oligonucleotide synthesis.[4][5][6] The enhanced sensitivity of the PAC group compared to traditional protecting groups, such as benzoyl (Bz) or isobutyryl (iBu), allows for deprotection under gentler conditions, which is critical for the synthesis of oligonucleotides containing sensitive labels, modified backbones, or other delicate functionalities.[7][8]

Chemical Properties and Cleavage Mechanism

The PAC group is introduced onto the exocyclic amines of nucleosides to form a stable amide linkage that withstands the conditions of automated oligonucleotide synthesis. The lability of this amide bond is enhanced by the electron-withdrawing nature of the phenoxy group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

The cleavage of the PAC group is a base-catalyzed hydrolysis reaction. A nucleophilic base, such as ammonia (B1221849) or hydroxide (B78521), attacks the electrophilic carbonyl carbon of the acyl group. This forms a tetrahedral intermediate which subsequently collapses, breaking the amide bond and liberating the free amine of the nucleobase and the corresponding phenoxyacetamide or phenoxyacetate (B1228835) byproduct.

Quantitative Lability Data

The primary advantage of the PAC group is its rapid cleavage under mild conditions. This facilitates faster processing of synthetic oligonucleotides and preserves the integrity of sensitive functional groups. The cleavage rates are significantly faster than those for standard protecting groups like benzoyl (Bz) and isobutyryl (iBu).

Table 1: Comparative Cleavage Half-Life (t½) of Amine Protecting Groups Data synthesized from studies on 2'-deoxyribonucleosides.

| Protecting Group | Reagent/Condition | Cleavage Half-Life (t½) | Reference |

| dG(PAC) | Aqueous Methylamine | < 5 min | [9] |

| dA(PAC) | Aqueous Methylamine | < 5 min | [9] |

| dG(tBPAC) | Aqueous Methylamine | < 5 min | [9] |

| dG(iBu) | Aqueous Methylamine | > 480 min | [9] |

| dA(Bz) | Aqueous Methylamine | 18 min | [9] |

| dC(Ac) | Aqueous Methylamine | 11 min | [9] |

| dA(PAC) | 2.0 M NH₃ in MeOH | 18 min | [9] |

| dG(tBPAC) | 2.0 M NH₃ in MeOH | 18 min | [9] |

| dA(PAC) | Conc. NH₄OH (aq), RT | 30 min | [4] |

Note: tBPAC (tert-butylphenoxyacetyl) is a related, highly labile protecting group.[9][10][11]

Table 2: Summary of Common Deprotection Protocols for PAC-Protected Oligonucleotides

| Reagent(s) | Temperature | Duration | Application | Reference(s) |

| Concentrated NH₄OH (aq) | Room Temp. | 2 - 4 hours | Standard mild deprotection | [5][8][12][13] |

| Concentrated NH₄OH (aq) | 55 °C | 15 minutes | Rapid deprotection | [8] |

| 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours | Ultra-mild, for highly sensitive molecules | [8][13] |

| Gaseous NH₃ (under pressure) | Room Temp. | ~35 minutes | Rapid, avoids aqueous conditions | [10][11][14] |

| Gaseous Methylamine (under pressure) | Room Temp. | ~2 minutes | Extremely rapid deprotection | [10][11][14] |

| NH₄OH / Methylamine (AMA) (1:1) | 65 °C | 5 minutes | Ultra-fast deprotection | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient deprotection. Below are protocols derived from common laboratory practices for the removal of PAC groups from synthetic oligonucleotides.

Protocol 1: Standard Deprotection with Aqueous Ammonia

This method is widely used for routine deprotection of PAC-protected oligonucleotides.

-

Cleavage from Support: Place the solid support (e.g., CPG) containing the synthesized oligonucleotide in a sealed vial. Add 1.0 mL of concentrated ammonium (B1175870) hydroxide (28-30%).

-

Incubate the vial at room temperature for at least 1 hour to ensure complete cleavage of the oligonucleotide from the support.

-

Transfer the ammonia solution containing the oligonucleotide to a new screw-cap vial.

-

Deprotection: Seal the vial tightly and place it at room temperature for 2-4 hours or at 55 °C for 15-60 minutes to remove the PAC protecting groups.[4][5][8]

-

Work-up: Cool the vial to room temperature. Remove the cap and evaporate the ammonia solution to dryness using a centrifugal vacuum concentrator.

-

Resuspend the deprotected oligonucleotide pellet in an appropriate buffer or sterile water for quantification and downstream applications.

Protocol 2: Ultra-Mild Deprotection with Potassium Carbonate in Methanol

This protocol is ideal for oligonucleotides containing modifications that are unstable in aqueous ammonia.

-

Cleavage from Support: Perform the initial cleavage from the solid support using concentrated ammonium hydroxide as described in Protocol 1, Step 1-2, but for the minimum time required (e.g., 1 hour at RT).

-

Evaporate the ammonia solution completely.

-

Deprotection: To the dried, partially protected oligonucleotide, add 1.0 mL of 0.05 M potassium carbonate in anhydrous methanol.[13]

-

Seal the vial and incubate at room temperature for 4 hours with gentle agitation.

-

Work-up: Neutralize the solution by adding an appropriate amount of an acidic resin or by buffer exchange during purification.

-

Evaporate the solvent and proceed with purification (e.g., HPLC, PAGE).

Strategic Implementation in Synthesis

The lability of the PAC group is a key component of "orthogonal" and "mild" protection strategies. An orthogonal system allows for the selective removal of one type of protecting group in the presence of others. The PAC group's removal under mild basic conditions allows it to be used in syntheses where other groups, such as the acid-labile dimethoxytrityl (DMTr) group on the 5'-hydroxyl or various linkers, must remain intact.

This strategy is indispensable for:

-

Synthesis of Modified Oligonucleotides: Preserves base-sensitive modifications, dyes (e.g., Cy5, TAMRA), and complex conjugates that would be degraded by harsher deprotection methods.[8]

-

RNA Synthesis: The 2'-hydroxyl protecting groups used in RNA synthesis often require specific deprotection conditions, and the use of labile PAC groups on the bases simplifies the overall deprotection scheme.

-

High-Throughput Synthesis: Rapid deprotection protocols using PAC groups significantly reduce the turnaround time for producing large numbers of oligonucleotides.[10]

The phenoxyacetyl (PAC) group is a versatile and highly effective tool in modern organic synthesis, particularly for oligonucleotides. Its defining characteristic—lability under mild basic conditions—provides a significant advantage over traditional protecting groups. By enabling rapid deprotection with minimal risk to sensitive moieties, the PAC group facilitates the synthesis of complex and modified biomolecules essential for research, diagnostics, and therapeutic development. The availability of diverse and well-characterized deprotection protocols allows researchers and drug development professionals to tailor their synthetic strategies, optimizing for speed, yield, and the preservation of molecular integrity.

References

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Case Study: Product Focused Solutions for Specialty Oligonucleotide Synthesis - WuXi TIDES [tides.wuxiapptec.com]

- 7. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]

- 13. glenresearch.com [glenresearch.com]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Phosphoramidite Chemistry Using PAC-dA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of solid-phase oligonucleotide synthesis utilizing phosphoramidite (B1245037) chemistry, with a specific focus on the application and advantages of N6-phenoxyacetyl-2'-deoxyadenosine (PAC-dA). This document details the chemistry of the synthesis cycle, experimental protocols, and quantitative data to support the integration of PAC-dA into research and development workflows for synthetic oligonucleotides.

Introduction to Phosphoramidite Chemistry

Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides.[1] This method, performed on a solid support, allows for the stepwise addition of nucleotide monomers in the 3' to 5' direction, enabling the production of custom DNA and RNA sequences with high fidelity. The process is a cyclical four-step reaction that includes detritylation, coupling, capping, and oxidation.[2][3] A key feature of this chemistry is the use of protecting groups on the nucleobases, the phosphate (B84403) group, and the 5'-hydroxyl group to prevent unwanted side reactions during synthesis.[3]

The choice of the exocyclic amine protecting group on the nucleobases is critical as it must be stable throughout the synthesis cycles but readily removable at the final deprotection step. Traditional protecting groups, such as benzoyl (Bz) for deoxyadenosine (B7792050), require harsh deprotection conditions (e.g., concentrated ammonia (B1221849) at elevated temperatures for extended periods), which can be detrimental to sensitive modifications on the oligonucleotide.[4]

The Role and Advantages of PAC-dA

The N6-phenoxyacetyl (PAC) group is a labile protecting group used for deoxyadenosine (dA).[5][6] Its lability allows for significantly milder and faster deprotection conditions compared to the standard benzoyl (Bz) group.[7] This is particularly advantageous when synthesizing oligonucleotides containing sensitive moieties, such as certain fluorescent dyes or modified bases, that would be degraded under harsh deprotection conditions.[8] The use of PAC-dA, in conjunction with other mild protecting groups like acetyl (Ac) for dC and isopropyl-phenoxyacetyl (iPr-Pac) for dG, constitutes an "UltraMILD" synthesis strategy.[8][]

The stability of the N6-phenoxyacetyl-deoxyadenosine during the acidic detritylation step has been shown to be comparable to or even more favorable than the classic N6-benzoyl protected adenine, minimizing depurination events.[5][6]

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide on a solid support follows a repeated four-step cycle for each nucleotide addition.

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Step 1: Detritylation

The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction.

Step 2: Coupling

The next phosphoramidite monomer, in this case, PAC-dA-CE phosphoramidite, is activated by a weak acid, such as 1H-tetrazole or a derivative, and then added to the reaction column.[] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[] This step is highly efficient, with coupling efficiencies typically exceeding 99%.[]

Step 3: Capping

To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked by an acetylation step. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

Step 4: Oxidation

The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by oxidation. This is commonly achieved using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. After this step, the cycle is complete, and the process is repeated for the addition of the next nucleotide.

Quantitative Data

Coupling Efficiency

The coupling efficiency of each step is crucial for the overall yield of the full-length oligonucleotide. While specific comparative data for PAC-dA versus Bz-dA is not extensively published, PAC-dA phosphoramidites are designed to be compatible with standard synthesis protocols and are expected to achieve the industry-standard coupling efficiencies of >99%. Factors that can influence coupling efficiency are presented in the table below.

| Parameter | Effect on Coupling Efficiency | Recommended Conditions |

| Reagent Purity | Impurities like water can react with the activated phosphoramidite, reducing coupling efficiency. | Use anhydrous solvents and fresh, high-quality phosphoramidites and activators. |

| Activator | The choice and concentration of the activator affect the rate of the coupling reaction. | 1H-tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole) at appropriate concentrations are commonly used. |

| Coupling Time | Insufficient time will lead to incomplete reaction, while excessively long times can increase side reactions. | Typically 30-120 seconds for standard phosphoramidites. May need to be optimized for modified bases. |

| Phosphoramidite Concentration | A sufficient excess of phosphoramidite is required to drive the reaction to completion. | Typically a 5- to 20-fold molar excess relative to the solid support loading. |

Deprotection Conditions

The primary advantage of using PAC-dA is the ability to use milder and faster deprotection conditions. The following table compares the deprotection protocols for standard (Bz-dA) and mild (PAC-dA) protecting groups.

| Protecting Group | Reagent | Temperature | Duration | Notes |

| Standard (Bz-dA) | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Harsh conditions can damage sensitive modifications. |

| PAC-dA (Mild) | Concentrated Ammonium Hydroxide | Room Temperature | 2-4 hours | Significantly reduces heat exposure.[] |

| PAC-dA (Ultra-Mild) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Ideal for very sensitive oligonucleotides.[8] |

| PAC-dA (Fast) | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1) | 65°C | 10 minutes | Rapid deprotection for high-throughput applications. |

Experimental Protocols

Oligonucleotide Synthesis using PAC-dA

This protocol assumes the use of an automated DNA synthesizer.

-

Resin and Reagents:

-

Select a solid support (e.g., CPG) with the desired 3'-terminal nucleoside.

-

Install bottles with PAC-dA-CE phosphoramidite, and other required phosphoramidites (e.g., Ac-dC, iPr-Pac-dG, dT), all typically at 0.1 M in anhydrous acetonitrile.

-

Install bottles with standard synthesis reagents: deblocking solution (3% TCA or DCA in dichloromethane), activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile), capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: 1-methylimidazole/THF), and oxidizing solution (0.02 M iodine in THF/water/pyridine).

-

-

Synthesis Cycle Programming:

-

Program the synthesizer with the desired oligonucleotide sequence.

-

Use standard cycle parameters for coupling times (e.g., 60 seconds). These may be extended for complex sequences or modified bases.

-

Ensure that the correct phosphoramidite bottle position is assigned to each base in the sequence.

-

-

Initiate Synthesis:

-

Start the synthesis run. The instrument will automatically perform the detritylation, coupling, capping, and oxidation steps for each nucleotide addition.

-

-

Post-Synthesis:

-

Once the synthesis is complete, the column containing the solid-supported, fully protected oligonucleotide is removed from the synthesizer.

-

Cleavage and Deprotection (Ultra-Mild Protocol)

This protocol is suitable for oligonucleotides synthesized with PAC-dA, Ac-dC, and iPr-Pac-dG.

Caption: Workflow for ultra-mild cleavage and deprotection.

-

Cleavage and Deprotection Solution:

-

Prepare a solution of 0.05 M potassium carbonate in anhydrous methanol.

-

-

Reaction:

-

Pass the potassium carbonate solution through the synthesis column using a syringe, collecting the eluate in a vial.

-

Seal the vial and incubate at room temperature for 4 hours. This step simultaneously cleaves the oligonucleotide from the solid support and removes the PAC, Ac, and iPr-Pac protecting groups from the nucleobases, as well as the cyanoethyl groups from the phosphates.

-

-

Work-up:

-

After incubation, transfer the methanolic solution containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a centrifugal vacuum concentrator.

-

-

Purification:

-

Resuspend the dried oligonucleotide pellet in an appropriate buffer for purification by HPLC, polyacrylamide gel electrophoresis (PAGE), or other chromatographic methods.

-

Conclusion

The use of PAC-dA in phosphoramidite chemistry offers a significant advantage for the synthesis of oligonucleotides, particularly those containing sensitive modifications. The ability to employ mild and rapid deprotection protocols enhances the overall yield and purity of the final product by minimizing the degradation of the target molecule. This technical guide provides the foundational knowledge and practical protocols for the successful implementation of PAC-dA in oligonucleotide synthesis for research and drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA), a critical phosphoramidite (B1245037) building block in the chemical synthesis of DNA oligonucleotides. This document outlines its chemical properties, its central role in solid-phase synthesis, and a detailed experimental protocol for its application.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in quantitative experimental design.

| Parameter | Value | Citations |

| CAS Number | 110522-82-2 | [1] |

| Molecular Formula | C₃₉H₃₇N₅O₇ | [1] |

| Molecular Weight | 687.74 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [1][2] |

Role in Oligonucleotide Synthesis

This compound is a modified nucleoside of deoxyadenosine, engineered for efficient and high-fidelity solid-phase DNA synthesis via the phosphoramidite method.[3] Its structure incorporates two key protecting groups:

-

5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl. Its removal is the first step in each synthesis cycle, allowing the sequential addition of the next nucleotide.

-

N6-Phenoxyacetyl (PAC): A base-labile group protecting the exocyclic amine of the adenine (B156593) base. The PAC group is more labile than traditional protecting groups like benzoyl (Bz), allowing for faster and milder deprotection conditions, which is particularly advantageous for the synthesis of sensitive or modified oligonucleotides.[3]

The use of such protected phosphoramidites is the cornerstone of modern automated DNA synthesis, enabling the production of custom sequences for research, diagnostics, and therapeutic applications.[4]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following protocol details the standard steps for incorporating this compound into a growing oligonucleotide chain on a solid support, typically Controlled Pore Glass (CPG). This process is cyclical, with each cycle adding one nucleotide.

1. Detritylation (Deblocking):

-

The synthesis begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support.

-

Reagent: A solution of an acid, such as 2% dichloroacetic acid (DCA) in 1,2-dichloroethane (B1671644) (DCE).[5]

-

Procedure: The acidic solution is passed through the synthesis column, cleaving the DMT group and exposing a free 5'-hydroxyl group for the next reaction. The orange-colored DMT cation released is monitored to quantify coupling efficiency.

2. Coupling:

-

The this compound phosphoramidite is activated and then reacts with the newly freed 5'-hydroxyl group.

-

Reagents:

-

Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the 5'-hydroxyl group of the support-bound nucleoside, creating a phosphite (B83602) triester linkage.

3. Capping:

-

Any unreacted 5'-hydroxyl groups are chemically blocked to prevent the formation of deletion mutations (sequences missing a nucleotide).

-

Reagents: A capping mixture, typically consisting of acetic anhydride (B1165640) and 1-methylimidazole.

-

Procedure: The capping solution is introduced to acetylate the unreacted 5'-hydroxyls, rendering them inert for subsequent coupling steps.

4. Oxidation:

-

The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester.

-

Reagent: An oxidizing solution, typically 0.02 M iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.

-

Procedure: The iodine solution is passed through the column, oxidizing the P(III) atom to P(V), which stabilizes the newly formed internucleotide bond.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Workflow Diagram

The logical relationship of the oligonucleotide synthesis cycle is illustrated below.

Caption: Automated solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.

Final Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the PAC group on adenine and cyanoethyl groups on the phosphate backbone) are removed.

-

Procedure: The solid support is treated with a base, typically concentrated aqueous ammonia.[5] The lability of the PAC group allows for rapid deprotection under these conditions.

-

Final Step: If the synthesis was performed "DMT-on," the final DMT group is removed with an acid treatment (e.g., 80% acetic acid) after purification.

References

Technical Guide: Storage and Handling of 5'-O-DMT-PAC-dA

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of 5'-O-(4,4'-dimethoxytrityl)-N6-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA). Adherence to these guidelines is crucial for maintaining the integrity and reactivity of this key reagent in oligonucleotide synthesis.

Chemical and Physical Properties

This compound is a protected deoxyadenosine (B7792050) nucleoside analog. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the N6-amino group of the adenine (B156593) base is protected by a phenoxyacetyl (PAC) group. These protecting groups are essential for the sequential and controlled synthesis of DNA oligonucleotides via phosphoramidite (B1245037) chemistry.

Molecular Formula: C39H37N5O7 Molecular Weight: 687.74 g/mol CAS Number: 110522-82-2

Storage and Stability

Proper storage of this compound is critical to prevent degradation and ensure optimal performance in oligonucleotide synthesis. The primary factors affecting its stability are temperature and light exposure.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

| Form | Storage Temperature | Duration | Special Conditions |

| Solid | 4°C | Long-term | Protect from light. |

| In Solvent | -20°C | 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. |

| -80°C | 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. |

Stability Considerations

The DMT group is labile to acidic conditions, while the PAC group is base-labile. Therefore, it is imperative to avoid exposure to acidic or basic environments during storage. The compound should be stored in a dry, inert atmosphere.

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.

-

Hygroscopic Nature: The compound may be hygroscopic. Handle in a dry environment and store in a tightly sealed container.

-

Spills: In case of a spill, avoid generating dust. Carefully scoop the solid material into a designated waste container. Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste.

Solubility

The solubility of this compound is an important consideration for its use in solution-based applications and for the preparation of stock solutions.

| Solvent | Solubility | Notes |

| DMSO | ≥ 250 mg/mL (363.51 mM) | May require ultrasonication to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic. |

Experimental Protocols

This compound is a key building block in the solid-phase synthesis of DNA oligonucleotides using the phosphoramidite method. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.

Solid-Phase Oligonucleotide Synthesis Workflow

The following diagram illustrates the general workflow for solid-phase oligonucleotide synthesis.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Deprotection of Protecting Groups

Following synthesis, the protecting groups must be removed to yield the final oligonucleotide.

The acid-labile DMT group is removed at the beginning of each synthesis cycle to free the 5'-hydroxyl group for the next coupling reaction. This is typically achieved using a mild acid.

Caption: Mechanism of 5'-DMT group removal.

The PAC group is a base-labile protecting group for the exocyclic amine of adenosine. It is removed during the final deprotection step, typically using aqueous ammonia.

The Cornerstone of Modern Biotechnology: A Technical Guide to Solid-Phase DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA with a defined sequence has revolutionized molecular biology, genetic engineering, and the development of novel therapeutics. From polymerase chain reaction (PCR) primers and gene probes to the construction of entire synthetic genes and the promise of DNA-based data storage, the applications of synthetic oligonucleotides are vast and continually expanding. The predominant method underpinning this technological revolution is solid-phase DNA synthesis, a robust and automatable process that allows for the rapid and efficient production of high-purity DNA sequences. This guide provides an in-depth exploration of the fundamental principles of this powerful technology.

Introduction to Solid-Phase Synthesis

Solid-phase synthesis, a concept for which R. Bruce Merrifield was awarded the Nobel Prize in Chemistry in 1984, is a technique where molecules are built up step-by-step on an insoluble support material.[1][2] This approach offers significant advantages over traditional solution-phase synthesis, particularly for the iterative construction of polymers like DNA.[2][3] By anchoring the growing oligonucleotide chain to a solid support, excess reagents and by-products from each reaction step can be easily washed away, eliminating the need for complex purification procedures after each nucleotide addition.[2][3] This key feature has enabled the automation of DNA synthesis, making it a routine and indispensable laboratory technique.[3]

The most widely adopted chemistry for solid-phase DNA synthesis is the phosphoramidite (B1245037) method , introduced in the early 1980s.[3] This method is favored for its high coupling efficiency and the relative stability of the phosphoramidite monomers.[3][4] The synthesis proceeds in the 3' to 5' direction, which is the reverse of the 5' to 3' direction of enzymatic DNA synthesis in nature.

The Solid Support: The Foundation of Synthesis

The choice of solid support is critical for successful oligonucleotide synthesis. The ideal support should be inert to the reagents and solvents used in the synthesis cycle, mechanically stable, and allow for the efficient diffusion of reagents to the growing DNA chains.[2][3] The two most common types of solid supports are Controlled Pore Glass (CPG) and polystyrene (PS).[2][3][]

-

Controlled Pore Glass (CPG): CPG is a rigid, non-swelling support with a defined pore size.[2][3] This rigidity is advantageous for large-scale synthesis as it prevents compression in large columns.[1] The pore size is a critical parameter; larger pores (e.g., 1000 Å to 2000 Å) are required for the synthesis of longer oligonucleotides to prevent steric hindrance as the DNA chain grows.[2][3]

-

Polystyrene (PS): Polystyrene supports offer the advantage of higher nucleoside loading capacity compared to CPG.[1][2][] This can be beneficial for increasing the yield of shorter oligonucleotides.[2]

| Solid Support | Typical Loading Capacity (µmol/g) | Pore Size (Å) | Advantages | Disadvantages |

| Controlled Pore Glass (CPG) | 20 - 90 | 500 - 2000 | Rigid, non-swelling, good for long oligonucleotides | Lower loading capacity |

| Polystyrene (PS) | up to 350 | Variable | High loading capacity | Can swell in organic solvents |

The Synthesis Cycle: A Four-Step Process

The addition of each nucleotide to the growing DNA chain on the solid support is achieved through a four-step cycle. The efficiency of each cycle is paramount, as even a small decrease in coupling efficiency can significantly reduce the yield of the final full-length oligonucleotide.[4]

Step 1: Detritylation (Deblocking)

The synthesis begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[3] This exposes a free hydroxyl group, which is necessary for the subsequent coupling reaction.[6]

Experimental Protocol: Detritylation

-

Reagent: 3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM).[7]

-

Procedure: A solution of 3% TCA in DCM is passed through the synthesis column.

-

Monitoring: The cleaved DMT cation has a characteristic orange color and a strong absorbance at 495 nm, which is used to monitor the coupling efficiency of the previous cycle in real-time.[3]

Step 2: Coupling

In the coupling step, a phosphoramidite monomer corresponding to the next base in the desired sequence is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleoside.[3] This forms an unstable phosphite triester linkage.[8]

Experimental Protocol: Coupling

-

Reagents:

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The reaction is highly sensitive to moisture, so anhydrous conditions are crucial.[10]

-

Reaction Time: Typically 35 seconds for standard nucleosides, but can be extended for modified or sterically hindered phosphoramidites.[11]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the support-bound chains will remain unreacted.[3][6] To prevent these unreacted chains from participating in subsequent coupling steps and leading to deletion mutations in the final product, they are permanently blocked in the capping step.[3][6]

Experimental Protocol: Capping

-

Reagents:

-

Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).[3]

-

Capping B: 1-Methylimidazole in THF.[3]

-

-

Procedure: The two capping solutions are mixed and delivered to the synthesis column, where they acetylate the unreacted 5'-hydroxyl groups.[3]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step.[2][3] Therefore, it is oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural DNA backbone.[12]

Experimental Protocol: Oxidation

-

Reagent: A solution of iodine in a mixture of THF, water, and pyridine.[2][3]

-

Procedure: The oxidizing solution is passed through the synthesis column.

Protecting Groups: Ensuring Specificity

Protecting groups are essential for preventing unwanted side reactions at reactive sites on the nucleobases and the phosphate backbone during synthesis.[6]

-

5'-Hydroxyl Protecting Group: The DMT group is used to protect the 5'-hydroxyl of the phosphoramidite monomers and the growing oligonucleotide chain.[3] Its acid lability allows for its selective removal at the beginning of each synthesis cycle.[3]

-

Nucleobase Protecting Groups: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected with acyl groups such as benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[3] Thymine (T) does not have an exocyclic amino group and therefore does not require protection.[3] These protecting groups are removed during the final deprotection step.[3]

-

Phosphate Protecting Group: The non-bridging oxygen of the phosphite triester is protected with a β-cyanoethyl group.[3] This group is stable throughout the synthesis cycle but can be readily removed by β-elimination during the final deprotection step.[13]

| Nucleobase | Protecting Group |

| Adenine (A) | Benzoyl (Bz) |

| Cytosine (C) | Benzoyl (Bz) |

| Guanine (G) | Isobutyryl (iBu) |

| Thymine (T) | None |

Cleavage and Deprotection: Releasing the Final Product

Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed to yield a biologically active DNA molecule.[13]

Experimental Protocol: Cleavage and Deprotection

-

Reagent: Concentrated aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[13][14]

-

Procedure: The solid support is treated with the cleavage/deprotection solution. This single step typically achieves:

-

Conditions: The reaction is often carried out at elevated temperatures (e.g., 55°C) for several hours to ensure complete deprotection.[3] However, milder conditions or alternative protecting group strategies ("UltraMILD") are available for sensitive modified oligonucleotides.[13][14]

| Deprotection Method | Reagent | Typical Conditions |

| Standard | Concentrated Ammonium Hydroxide | 55°C for 5-8 hours |

| UltraFAST | Ammonium Hydroxide / Methylamine (AMA) | Room temperature for 5-10 minutes |

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room temperature for 4 hours |

Yield and Purity

The overall yield of a solid-phase DNA synthesis is highly dependent on the average stepwise coupling efficiency. The formula for calculating the theoretical yield is:

Yield = (Coupling Efficiency)(Number of couplings) [4][15]

For example, for a 30-mer oligonucleotide (which requires 29 coupling steps), an average coupling efficiency of 99% would result in a theoretical yield of (0.99)^29 ≈ 75%.[4] A drop in coupling efficiency to 98% would decrease the yield to (0.98)^29 ≈ 55%.[4] This demonstrates the critical importance of maintaining high coupling efficiencies throughout the synthesis.

Following synthesis and deprotection, the crude oligonucleotide product is a mixture of the full-length sequence and shorter, "failure" sequences. Purification, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), is often necessary to isolate the desired full-length product.[13]

Conclusion

Solid-phase DNA synthesis, primarily through the phosphoramidite method, is a cornerstone of modern biotechnology. Its efficiency, reliability, and amenability to automation have made custom-synthesized DNA a readily accessible and indispensable tool for researchers across a wide range of disciplines. A thorough understanding of the fundamental principles of this technology, from the choice of solid support and the intricacies of the four-step synthesis cycle to the critical role of protecting groups and the final cleavage and deprotection steps, is essential for its successful application in research, diagnostics, and therapeutic development. As the demand for longer and more complex nucleic acid sequences continues to grow, further innovations in solid-phase synthesis chemistry and methodology will undoubtedly continue to push the boundaries of what is possible in the life sciences.

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. biotage.com [biotage.com]

- 3. atdbio.com [atdbio.com]

- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 6. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. twistbioscience.com [twistbioscience.com]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. blog.invitek.com [blog.invitek.com]

- 13. blog.biosearchtech.com [blog.biosearchtech.com]

- 14. glenresearch.com [glenresearch.com]

- 15. trilinkbiotech.com [trilinkbiotech.com]

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to Protected Nucleosides

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is paramount. This guide provides an in-depth exploration of the critical role that protected nucleosides play in the successful assembly of DNA and RNA chains. We will delve into the fundamental chemistry, experimental protocols, and comparative data that underscore the importance of protecting group strategies in achieving high-yield, high-purity oligonucleotides for research, diagnostics, and drug development.

The Imperative for Protection in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a stepwise process of assembling nucleoside monomers into a defined sequence.[1] Nucleosides, the building blocks of DNA and RNA, possess multiple reactive functional groups that can interfere with the desired course of the synthesis. These include the 5' and 3'-hydroxyl groups of the (deoxy)ribose sugar, the exocyclic amino groups of the nucleobases adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C), and the phosphate (B84403) backbone itself.[1][2]

To ensure the specific and controlled formation of the desired phosphodiester linkages in a 3' to 5' direction, these reactive sites must be temporarily masked with chemical moieties known as protecting groups.[3][4] The ideal protecting group exhibits several key characteristics:

-

Specificity: It must react selectively with the target functional group.

-

Stability: It must remain intact throughout the iterative cycles of oligonucleotide synthesis.[5]

-

Facile Removal: It must be removable under conditions that do not damage the newly synthesized oligonucleotide chain.[3]

The strategic application and subsequent removal of these protecting groups are the bedrock of modern oligonucleotide synthesis, most notably the highly efficient phosphoramidite (B1245037) method.[6]

The Anatomy of a Protected Nucleoside

A typical protected nucleoside phosphoramidite, the monomer used in solid-phase oligonucleotide synthesis, is strategically armed with several protecting groups. Each serves a distinct purpose in directing the chemical reactions of the synthesis cycle.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected by an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group.[7][8] This bulky group not only prevents unwanted reactions at the 5' position but also serves as a useful handle for purification and for monitoring the efficiency of each coupling step.[8]

-